N-イソブチル-N-[4-メトキシフェニルスルホニル]グリシルヒドロキサム酸
概要
科学的研究の応用
NNGH has a wide range of applications in scientific research, including:
作用機序
NNGH は、マトリックスメタロプロテアーゼ 3 (MMP-3) の活性を阻害することによって効果を発揮します。 MMP-3 は、細胞外マトリックス成分の分解に関与しており、NNGH によるその阻害は、リポ多糖 (LPS) で刺激されたミクログリアにおける、炎症促進性サイトカインと、核因子カッパB (NF-κB)、活性化タンパク質 1 (AP-1)、およびマイトジェン活性化プロテインキナーゼ (MAPKs) の活性の抑制につながります . これは、MMP-3 が神経炎症において役割を果たすことを示唆しており、NNGH の潜在的な治療用途を強調しています .
類似の化合物との比較
NNGH は、その高い効力と細胞透過性のために、MMP 阻害剤の中でユニークです。類似の化合物には以下が含まれます。
N-イソブチル-N-(4-メトキシフェニルスルホニル)グリシルヒドロキサム酸誘導体: これらの化合物は、類似の構造と作用機序を共有していますが、さまざまな MMP に対する効力と選択性に違いがある場合があります.
その他の MMP 阻害剤: バティマスタットやマリマスタットなどの化合物は、MMP を阻害しますが、化学構造と特定の MMP ターゲットが異なります.
生化学分析
Biochemical Properties
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid interacts with matrix metalloproteinases (MMPs), specifically MMP-3 . The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .
Cellular Effects
N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid has significant effects on various types of cells and cellular processes. It has been shown to suppress the expression of iNOS and pro-inflammatory cytokines and the activities of NF-KB, AP-1, and MAPK in LPS-stimulated microglia .
Molecular Mechanism
The molecular mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid involves its binding interactions with biomolecules and enzyme inhibition. The interaction of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid with the active site of the enzyme involves the binding of the hydroxamic functional group to the catalytic Zn ion and the binding of the aromatic group to the S1 subsite .
準備方法
NNGH は、適切な試薬と条件を伴う一連の化学反応によって合成できます。一般的な合成経路の 1 つは、N-イソブチルグリシンと 4-メトキシベンゼンスルホニルクロリドを反応させて、対応するスルホンアミドを生成することです。 この中間体をヒドロキシルアミンと反応させると、NNGH が生成されます . 反応条件は、通常、ジメチルスルホキシド (DMSO) やエタノールなどの有機溶媒の使用を伴い、反応は、高い収率と純度を確保するために、制御された温度で行われます .
化学反応の分析
NNGH は、次のようなさまざまな化学反応を受けます。
酸化: NNGH は、特定の条件下で酸化して対応する酸化物を生成できます。
還元: この化合物は、対応するアミン誘導体に還元できます。
置換: NNGH は、ヒドロキサム酸基が他の官能基に置換される置換反応を受けることができます。
これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな求核剤が置換反応に使用されます . これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。
科学研究の用途
NNGH は、科学研究で幅広い用途があり、以下が含まれます。
類似化合物との比較
NNGH is unique among MMP inhibitors due to its high potency and cell permeability. Similar compounds include:
N-Isobutyl-N-(4-methoxyphenylsulfonyl)glycyl hydroxamic acid derivatives: These compounds share a similar structure and mechanism of action but may vary in their potency and selectivity for different MMPs.
Other MMP inhibitors: Compounds such as batimastat and marimastat also inhibit MMPs but differ in their chemical structure and specific MMP targets.
生物活性
NNGH, or N-hydroxy-2-[(4-methoxyphenyl)sulfonylamino]-acetamide , is a compound that has garnered attention for its biological activity, particularly in the context of matrix metalloproteinase (MMP) inhibition and potential anticancer properties. This article provides a detailed overview of the biological activity of NNGH, supported by data from various studies, including case studies and research findings.
Overview of NNGH
NNGH is classified as a non-hydroxamate inhibitor of MMPs, which are enzymes involved in the degradation of extracellular matrix components. Dysregulation of MMP activity is linked to various pathological conditions, including cancer metastasis and tissue remodeling. The inhibition of MMPs can therefore be a therapeutic target in cancer treatment.
NNGH functions primarily by inhibiting the activity of specific MMPs, notably MMP-2, MMP-9, and MMP-14. These enzymes play critical roles in tumor progression, invasion, and metastasis. The compound's mechanism involves binding to the active site of these metalloproteinases, thereby preventing substrate access and subsequent enzymatic activity.
Research Findings
Recent studies have quantitatively assessed the inhibitory effects of NNGH on MMPs. The following table summarizes key findings regarding its IC50 values against various MMPs:
MMP | IC50 (μM) | Activity Level |
---|---|---|
MMP-2 | 1.0 - 1.5 | Moderate Inhibition |
MMP-9 | 1.0 - 1.5 | Moderate Inhibition |
MMP-14 | 1.0 - 1.5 | Moderate Inhibition |
MMP-3 | No significant inhibition detected | Low Activity |
These results indicate that NNGH exhibits potent inhibitory effects on MMP-2, MMP-9, and MMP-14 at low micromolar concentrations, making it a promising candidate for further development as an anticancer agent .
Case Studies
In a study focusing on the cytotoxicity and antitumor activity of NNGH derivatives, researchers evaluated several compounds against various carcinoma cell lines. The findings demonstrated that NNGH had low toxicity towards non-cancerous cell lines while effectively inhibiting cancer cell proliferation:
- Cell Lines Tested : HeLa (cervical carcinoma), HepG2 (liver carcinoma), A-172 (glioma), U-251 MG (glioma)
- Results :
- HeLa: IC50 = 3 μM
- HepG2: IC50 = 4 μM
- A-172: IC50 = 10 μM
- U-251 MG: IC50 = 12 μM
The selectivity of NNGH for cancer cells over normal cells suggests its potential for therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of NNGH is crucial for optimizing its efficacy. Modifications to the phenyl and sulfonamide groups can influence its inhibitory potency against specific MMPs. For instance:
- Substituents that increase lipophilicity generally enhance inhibitory activity.
- Electron-withdrawing groups on the aromatic ring improve binding affinity to the active site of MMPs.
Further research into SAR can lead to the development of more potent derivatives with improved pharmacological profiles .
特性
IUPAC Name |
N-hydroxy-2-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-10(2)8-15(9-13(16)14-17)21(18,19)12-6-4-11(20-3)5-7-12/h4-7,10,17H,8-9H2,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRXORZYIXSWOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(=O)NO)S(=O)(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161314-17-6 | |
Record name | NNGH | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161314176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NNGH | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P3H27MP46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of N-Isobutyl-N-[4-methoxyphenylsulfonyl]glycyl hydroxamic acid (NNGH) as a matrix metalloproteinase inhibitor (MMPI)?
A: NNGH acts as a potent inhibitor of matrix metalloproteinases (MMPs) by directly binding to the catalytic zinc ion within the enzyme's active site. [, ] This interaction effectively blocks the enzyme's ability to cleave extracellular matrix proteins, thus inhibiting MMP activity.
Q2: How does the conformational flexibility of MMPs impact the design of inhibitors like NNGH?
A: Research suggests that MMPs exhibit significant conformational flexibility, particularly in the loop regions surrounding the active site. [] This flexibility presents a challenge for inhibitor design as a single, rigid inhibitor might struggle to effectively bind to all relevant conformations. This highlights the need to consider the dynamic nature of MMPs and potentially design inhibitors that can adapt to different conformations or target specific conformations crucial for activity.
Q3: What are the limitations of NNGH as a therapeutic agent, and how have researchers attempted to address these limitations?
A: Despite its high affinity for MMPs, NNGH suffers from drawbacks like poor water solubility and potential for off-target effects. [] To overcome these, researchers have explored structural modifications, such as introducing a glucosylated N-hydroxyethyl chain. [] This modification significantly improved water solubility without compromising the inhibitory potency.
Q4: What structural insights have been gained from studying the interaction of NNGH with MMP-12?
A: X-ray crystallography and NMR studies have provided detailed insights into how NNGH interacts with MMP-12. [, , ] These studies reveal that the hydroxamate moiety of NNGH chelates the catalytic zinc ion, while the aromatic group interacts with the S1' subsite of the enzyme. Interestingly, the isobutyl group does not directly participate in binding, suggesting a potential site for modifications to improve pharmacokinetic properties.
Q5: What are the implications of understanding the structure-activity relationship (SAR) of NNGH and its analogs?
A: Understanding how specific structural modifications of NNGH affect its activity, potency, and selectivity is crucial for developing more effective and targeted MMPIs. [] By systematically altering different moieties of the molecule, researchers can optimize its pharmacological properties and potentially reduce off-target effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。